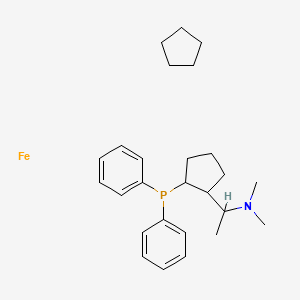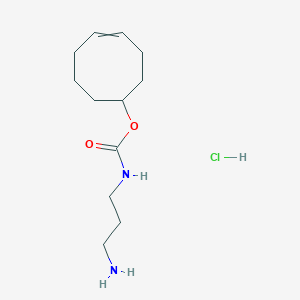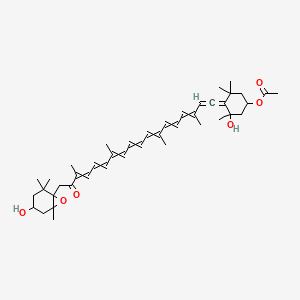
3,5'-Dihydroxy-8-oxo-6',7'-didehydro-5,5',6,6',7,8-hexahydro-5,6-epoxy-beta,beta-caroten-3'-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucoxanthin is a brownish-orange xanthophyll carotenoid widely known for its beneficial properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . It is found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, Sargassum horneri, Laminaria digitata, Undaria pinnatifida, Laminaria japonica, Fucus vesiculosus, Saccharina latissima, Scytosiphon lomentaria, Petalonia binghamiae, Laminaria religiosa, and Turbinaria ornate . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its distinct structure contains an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, forming a complex with chlorophyll-protein and exhibiting photoprotection and light-harvesting properties for photosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from brown algae using various methods, including solvent extraction, supercritical carbon dioxide extraction, microwave-assisted extraction, pressurized liquid extraction, enzyme-assisted extraction, and liquefied dimethyl ether extraction . The ultrasonic-assisted extraction method is also used to obtain a crude extract from Sargassum fusiforme, which is then separated by elution-extrusion countercurrent chromatography . The optimum preparation conditions for fucoxanthin include using n-hexane-ethanol-water (20:9:11, v:v:v) as a two-phase solvent system, a mobile phase flow rate of 5 mL min−1, a revolution speed of 800 r min−1, a loading capacity of 60 mg 10 mL−1, and a temperature of 25°C .
Industrial Production Methods: Industrial production of fucoxanthin involves the cultivation of microalgae, ethanol extraction, ODS column chromatography, and ethanol precipitation . The production process can be enhanced by cell culture and genetic engineering . Fresh brown algae are critical for fucoxanthin extraction, as post-harvest drying processes with light and air exposure can cause significant loss of fucoxanthin .
Analyse Chemischer Reaktionen
Types of Reactions: Fucoxanthin undergoes various chemical reactions, including oxidation, reduction, and isomerization . It is prone to degradation upon exposure to light, heat, enzymes, oxygen, unsaturated lipids, and other prooxidant molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving fucoxanthin include acids, bases, and oxidizing agents . The stability of fucoxanthin is affected by factors such as pH, temperature, and light exposure .
Major Products Formed: The major products formed from the reactions of fucoxanthin include its isomers, such as all-trans and 9’-cis fucoxanthin . These isomers may differ considerably in their biological effectiveness .
Wissenschaftliche Forschungsanwendungen
Fucoxanthin has numerous scientific research applications due to its broad spectrum of bioactivities. It exhibits antioxidant, anticancer, anti-obesity, antidiabetic, anti-inflammatory, anti-dermatitis, and neuroprotective activities . Fucoxanthin is used in functional foods, nutraceuticals, pharmaceuticals, and cosmetics . It has been shown to have beneficial effects in the treatment of diabetes, obesity, cardiovascular diseases, cancer, and neurodegenerative diseases . Additionally, fucoxanthin is being investigated for its potential use in enhancing the bioavailability of other compounds through encapsulation techniques .
Wirkmechanismus
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces cell growth arrest, apoptosis, and autophagy in several cancer cell lines and animal models of cancer . Fucoxanthin causes antitumor and anticarcinogenic effects by inducing G1 cell-cycle arrest and apoptosis by modulating the expression of various cellular molecules and cellular signal transduction pathways . It also regulates lipid metabolism, most likely mediated by AMK-activated protein kinase . In algae, fucoxanthin forms a light-harvesting system with chlorophyll and significantly contributes to photosynthesis by absorbing light energy and protecting chlorophyll from harmful photooxidative effects .
Vergleich Mit ähnlichen Verbindungen
Fucoxanthin is similar to other carotenoids such as neoxanthin, dinoxanthin, and peridinin . These compounds share similar structures and functions but differ in their specific chemical properties and biological activities . Fucoxanthin’s unique chemical structure, including the presence of 9 conjugated double bonds, a distinct allenic bond, a 5,6-monoepoxide, and various oxygenic functional groups, sets it apart from other carotenoids . This unique structure contributes to its distinct bioactivities and makes it a compound of immense interest for various health applications .
Eigenschaften
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863155 |
Source


|
| Record name | 3,5'-Dihydroxy-8-oxo-6',7'-didehydro-5,5',6,6',7,8-hexahydro-5,6-epoxy-beta,beta-caroten-3'-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
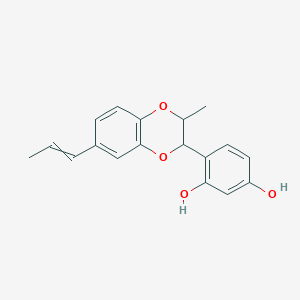
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
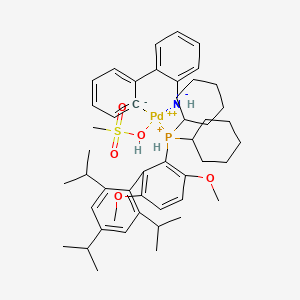
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
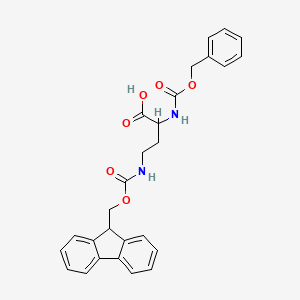
![3-[11,15-Dimethyl-5-methylidene-14-(6-methyl-7-oxohept-5-en-2-yl)-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid](/img/structure/B13386803.png)
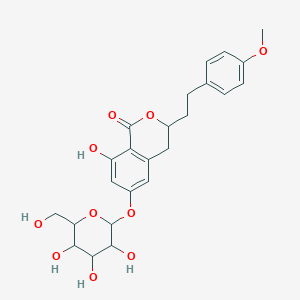
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
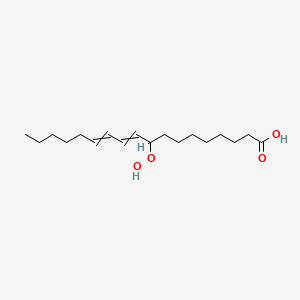
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)
